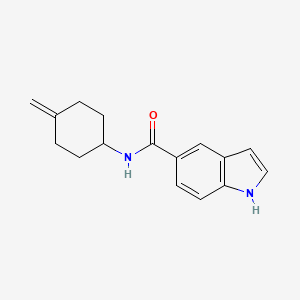

N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant class of heterocyclic compounds that are found in a variety of natural products and biologically active molecules. The compound N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide falls within this category and is of interest due to its potential applications in organic synthesis. Indole-N-carboxylic acids and their derivatives, such as indole-N-carboxamides, are particularly important as they are frequently utilized in multicomponent reactions and C-H functionalization of indoles, which are key processes in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of indole derivatives, including N-carboxamides, often involves novel reactions that can include multicomponent processes and C-H activation strategies. These methods are crucial for constructing the indole core and introducing various substituents at strategic positions on the molecule. The advancements in the synthesis of indole-N-carboxylic acids and indole-N-carboxamides have been significant, providing a variety of routes to access these compounds for further chemical transformations .

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex and is often elucidated using techniques such as single crystal X-ray diffraction. For example, the structure of N-methyl-1H-indole-2-carboxamide, a related compound, has been determined to be essentially planar with an indole group and a N-methylcarboxamide group linked at the C2 position. This planarity and the presence of hydrogen bonds in the crystal packing are important features that can influence the reactivity and physical properties of these molecules .

Chemical Reactions Analysis

Indole derivatives, including N-carboxamides, participate in a variety of chemical reactions. The presence of the indole core and the carboxamide functionality allows for a range of transformations, such as cyclodehydration reactions catalyzed by polyphosphate esters. These reactions are important for the synthesis of complex molecules, such as the antifertility agent yuehchukene analogues, and can be influenced by the nature of the N-substituents on the indole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The planarity of the molecule, the types of substituents, and the presence of hydrogen bonds can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of N-methyl-1H-indole-2-carboxamide reveals that hydrogen bonding plays a significant role in the solid-state packing of the molecules, which could impact its physical properties and its behavior in chemical reactions .

Applications De Recherche Scientifique

Antituberculosis Activity

Indole-2-carboxamides, closely related to the queried compound, have been identified as promising antituberculosis agents. Structural modifications, including alkyl groups on the cyclohexyl ring and substitutions on the indole ring, have shown significant improvements in metabolic stability and in vitro activity against Mycobacterium tuberculosis. These compounds display favorable pharmacokinetic properties and demonstrate in vivo efficacy, despite challenges in solubility due to lipophilicity required for Mtb potency (Kondreddi et al., 2013).

Antioxidant and Antibacterial Agents

Derivatives of indole, synthesized through a one-pot reaction involving indoles and other reactants, have shown promising antioxidant and antibacterial activities. Certain derivatives demonstrated good antioxidant activity and were active against bacterial strains with moderate minimum inhibitory concentration (MIC) values (Subbareddy & Sumathi, 2017).

Propriétés

IUPAC Name |

N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11-2-5-14(6-3-11)18-16(19)13-4-7-15-12(10-13)8-9-17-15/h4,7-10,14,17H,1-3,5-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUYWVAGCPZIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylidenecyclohexyl)-1H-indole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)

![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)